molecular formula C16H24N2O3 B2832321 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2097915-81-4

3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea

Cat. No.: B2832321
CAS No.: 2097915-81-4
M. Wt: 292.379
InChI Key: IHKONEBKZYUVCZ-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is a synthetic organic compound with a complex structure that includes an ethyl group, a hydroxy group, an oxan ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate oxan derivative with a phenylethylamine derivative under controlled conditions to form the desired urea compound. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-[2-hydroxy-2-(oxan-

Properties

IUPAC Name

1-ethyl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-17-15(19)18-12-16(20,13-6-4-3-5-7-13)14-8-10-21-11-9-14/h3-7,14,20H,2,8-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKONEBKZYUVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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